molecular formula C24H20N2O3S B2452540 ethyl 3-methyl-5-(2-phenylquinoline-4-amido)thiophene-2-carboxylate CAS No. 477567-98-9

ethyl 3-methyl-5-(2-phenylquinoline-4-amido)thiophene-2-carboxylate

Cat. No.: B2452540
CAS No.: 477567-98-9
M. Wt: 416.5
InChI Key: AEPCOHBUYNNOQL-UHFFFAOYSA-N
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Description

ethyl 3-methyl-5-(2-phenylquinoline-4-amido)thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry and material science

Preparation Methods

The synthesis of ethyl 3-methyl-5-(2-phenylquinoline-4-amido)thiophene-2-carboxylate involves several steps. One common synthetic route includes the condensation reaction of thiophene derivatives with quinoline carboxylic acids under specific conditions. The reaction typically requires the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

ethyl 3-methyl-5-(2-phenylquinoline-4-amido)thiophene-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

ethyl 3-methyl-5-(2-phenylquinoline-4-amido)thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-methyl-5-(2-phenylquinoline-4-amido)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

ethyl 3-methyl-5-(2-phenylquinoline-4-amido)thiophene-2-carboxylate can be compared with other thiophene derivatives such as:

These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

ethyl 3-methyl-5-[(2-phenylquinoline-4-carbonyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3S/c1-3-29-24(28)22-15(2)13-21(30-22)26-23(27)18-14-20(16-9-5-4-6-10-16)25-19-12-8-7-11-17(18)19/h4-14H,3H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEPCOHBUYNNOQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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